molecular formula C7H12O4 B149497 3-tert-Butoxy-3-oxopropanoic acid CAS No. 40052-13-9

3-tert-Butoxy-3-oxopropanoic acid

Cat. No.: B149497
CAS No.: 40052-13-9
M. Wt: 160.17 g/mol
InChI Key: NGGGZUAEOKRHMA-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a melting point of 19-20°C and a boiling point of 90°C at 2 mmHg . This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Mechanism of Action

Target of Action

3-tert-Butoxy-3-oxopropanoic acid, also known as mono-tert-butyl malonate, is reported to be an aminoacylase inhibitor . Aminoacylases are enzymes that play a crucial role in protein metabolism, and inhibiting these enzymes can have significant effects on cellular processes.

Mode of Action

As an aminoacylase inhibitor, it likely interacts with the active site of the enzyme, preventing it from catalyzing its normal reactions .

Pharmacokinetics

It is known to be soluble in ethanol , which suggests it may be well-absorbed in the gastrointestinal tract if ingested. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be investigated.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as an aminoacylase inhibitor. By inhibiting these enzymes, it can disrupt protein metabolism, which can have wide-ranging effects on cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature and pH. It is recommended to be stored in a sealed container in a dry room temperature environment . Additionally, the compound’s efficacy may be influenced by the presence of other substances that can interact with it or the target enzymes.

Safety and Hazards

“3-tert-Butoxy-3-oxopropanoic acid” is classified as dangerous. It causes severe skin burns and eye damage, and it is fatal if inhaled . It is recommended to wear respiratory protection, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

Future Directions

“3-tert-Butoxy-3-oxopropanoic acid” has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution . This suggests potential future directions in the field of polymer chemistry, particularly in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Preparation Methods

3-tert-Butoxy-3-oxopropanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with tert-Butanol . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-tert-Butoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form malonic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-tert-Butoxy-3-oxopropanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGGZUAEOKRHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338003
Record name 3-tert-Butoxy-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40052-13-9
Record name Mono-tert-butyl malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40052-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butoxy-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butoxy)-3-oxopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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